

# In-Depth Technical Guide: Safety and Toxicology Profile of PF-05214030

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05214030 |           |
| Cat. No.:            | B2441990    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-05214030** is a biosimilar monoclonal antibody to infliximab (Remicade®). As a chimeric IgG1 monoclonal antibody, it is designed to target and inhibit the biological activity of human tumor necrosis factor-alpha (TNF- $\alpha$ ), a key cytokine involved in inflammatory and autoimmune diseases. By binding to both soluble and transmembrane forms of TNF- $\alpha$ , **PF-05214030** prevents its interaction with the p55 and p75 cell surface receptors, thereby neutralizing its proinflammatory effects.[1] This technical guide provides a comprehensive overview of the safety and toxicology profile of **PF-05214030**, drawing upon data from its reference product, infliximab, to support its use in the treatment of various inflammatory conditions.

## Mechanism of Action: TNF-α Signaling Inhibition

**PF-05214030** exerts its therapeutic effect by disrupting the TNF- $\alpha$  signaling cascade. TNF- $\alpha$  binding to its receptors (TNFR1 and TNFR2) triggers a series of intracellular events that lead to the activation of transcription factors such as NF-κB and AP-1.[2] These transcription factors regulate the expression of numerous pro-inflammatory genes, including those for other cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases, which collectively drive the inflammatory response and tissue damage seen in autoimmune diseases. [3][4] By neutralizing TNF- $\alpha$ , **PF-05214030** effectively blocks these downstream signaling pathways.[3]





Click to download full resolution via product page

**Figure 1:** Simplified TNF- $\alpha$  Signaling Pathway and the inhibitory action of **PF-05214030**.

## **Non-Clinical Toxicology Profile**

A comprehensive non-clinical safety evaluation of infliximab has been conducted to support its clinical use. Due to the high species specificity of infliximab, which only neutralizes human and chimpanzee TNF- $\alpha$ , a combination of studies using a surrogate antibody in rodents and studies in non-human primates was employed.[1]

## **General Toxicology**

Repeat-dose toxicity studies were conducted to assess the systemic effects of infliximab.

- Rodent Studies (with surrogate antibody): A 6-month study in mice using a surrogate antimouse TNF-α monoclonal antibody (cV1q) at doses up to 40 mg/kg/week showed no evidence of toxicity.[5]
- Non-Human Primate Studies: Single and repeat-dose studies in chimpanzees with infliximab were well-tolerated.[1]

# **Genotoxicity and Carcinogenicity**



The genotoxic and carcinogenic potential of infliximab has been evaluated through a battery of tests.

- Genotoxicity: Infliximab was not mutagenic in the Ames test (Salmonella-Escherichia coli) and did not induce chromosomal aberrations in an in vivo mouse micronucleus test or in human lymphocytes.[6][7]
- Carcinogenicity: A 6-month study in mice with the surrogate antibody cV1q did not show any
  evidence of tumorigenicity at weekly doses up to 40 mg/kg.[7]

## **Reproductive and Developmental Toxicology**

The effects of infliximab on fertility and embryonic development have been investigated.

- Fertility: No impairment of fertility was observed in a study with the analogous mouse antibody.[6]
- Developmental Toxicity: A developmental toxicity study in mice using a surrogate antibody that inhibits mouse TNF-α showed no evidence of maternal toxicity, embryotoxicity, or teratogenicity at doses up to 40 mg/kg.[6] Infliximab, like other IgG antibodies, is known to cross the placenta, particularly during the second and third trimesters, and has been detected in the serum of infants for up to 6 months after birth.[8][9]

# Experimental Protocols General Repeat-Dose Toxicology Study Workflow

The following diagram illustrates a typical workflow for a non-clinical repeat-dose toxicology study, as would be conducted for a biological therapeutic like **PF-05214030**.





Click to download full resolution via product page

**Figure 2:** Generalized workflow for a preclinical repeat-dose toxicology study.

# **Clinical Safety Profile**



The clinical safety of infliximab has been established through extensive clinical trials and post-marketing surveillance. The adverse reaction profile of **PF-05214030** is expected to be consistent with that of its reference product.

## **Most Common Adverse Reactions**

The most frequently reported adverse reactions in clinical trials of infliximab are presented in the table below.

| Adverse Reaction             | Infliximab-treated Patients (%) | Placebo-treated Patients (%) |
|------------------------------|---------------------------------|------------------------------|
| Infections                   |                                 |                              |
| Upper Respiratory Infections | 32                              | 22                           |
| Sinusitis                    | 14                              | 7                            |
| Pharyngitis                  | 11                              | 8                            |
| Infusion-Related Reactions   | 16                              | 1                            |
| Headache                     | 18                              | 14                           |
| Abdominal Pain               | 12                              | 7                            |
| Nausea                       | 21                              | 12                           |
| Fatigue                      | 9                               | 5                            |

Data compiled from publicly available prescribing information for infliximab.

## **Serious Adverse Reactions**

Serious adverse reactions associated with infliximab therapy include:

 Serious Infections: Patients treated with infliximab are at an increased risk for developing serious infections that may lead to hospitalization or death.[10] These include active tuberculosis, invasive fungal infections, and other opportunistic infections.[11]



- Malignancies: Lymphoma and other malignancies, some fatal, have been reported in children and adolescent patients treated with TNF blockers, including infliximab.[10]
   Hepatosplenic T-cell lymphoma, a rare and often fatal T-cell lymphoma, has been reported in patients treated with infliximab, particularly in adolescent and young adult males with Crohn's disease or ulcerative colitis.[12]
- Hepatotoxicity: Severe hepatic reactions, including acute liver failure, jaundice, hepatitis, and cholestasis, have been reported in post-marketing surveillance.
- Heart Failure: New onset or worsening of heart failure has been reported with TNF blockers.
   [11]
- Hematologic Reactions: Cases of leukopenia, neutropenia, thrombocytopenia, and pancytopenia have been reported.
- Hypersensitivity: Infliximab can cause infusion-related reactions, including anaphylaxis, and delayed hypersensitivity reactions.[13]
- Autoimmune Phenomena: The development of a lupus-like syndrome has been reported.[11]
- Neurologic Reactions: TNF blockers have been associated with rare cases of new onset or exacerbation of central nervous system demyelinating disorders, including multiple sclerosis and optic neuritis, and peripheral demyelinating disorders, such as Guillain-Barré syndrome.

## Conclusion

**PF-05214030**, as a biosimilar to infliximab, is expected to share a similar safety and toxicology profile. The non-clinical data for infliximab, obtained through studies with surrogate antibodies in rodents and in non-human primates, have not identified significant toxicities. The clinical safety profile is well-characterized, with the most significant risks being serious infections and malignancies. A thorough understanding of this safety profile is crucial for the appropriate use of **PF-05214030** in the management of inflammatory diseases. Continuous pharmacovigilance and risk management are essential to ensure patient safety.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nonclinical Evaluation of PF-06438179: A Potential Biosimilar to Remicade® (Infliximab) PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific SG [thermofisher.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. drugs.com [drugs.com]
- 5. Concordance of preclinical and clinical pharmacology and toxicology of monoclonal antibodies and fusion proteins: soluble targets PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdc.gov [cdc.gov]
- 8. Safety of infliximab use during pregnancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Infliximab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jnjlabels.com [jnjlabels.com]
- 13. drugs.com [drugs.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Toxicology Profile of PF-05214030]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2441990#pf-05214030-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com